1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole
Description
1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole is a pyrazole derivative featuring a sulfonyl group bridging a substituted phenyl ring (2-ethoxy-4,5-dimethylphenyl) and a 3,5-dimethylpyrazole core. While its pharmacological profile remains under investigation, structural analogs provide insights into its comparative properties.
Properties
IUPAC Name |
1-(2-ethoxy-4,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-6-20-14-7-10(2)11(3)8-15(14)21(18,19)17-13(5)9-12(4)16-17/h7-9H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUDNRFIRJWTHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2C(=CC(=N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,5-Dimethyl-1H-pyrazole
The pyrazole core is synthesized via a condensation reaction between pentane-2,4-dione (acetylacetone) and hydrazine hydrate. This exothermic reaction proceeds quantitatively in methanol at 25–35°C :
Procedure
-
Reactants :
-
Pentane-2,4-dione (30 g, 300 mmol)
-
85% hydrazine hydrate (34.5 mL, 600 mmol)
-
Methanol (150 mL)
-
-
Conditions :
-
Add hydrazine hydrate dropwise to acetylacetone in methanol under stirring.
-
Maintain temperature at 25–35°C using an ice bath to control exothermicity.
-
Stir for 2 h until completion (monitored by TLC).
-
-
Work-up :
Key Data
| Parameter | Value |
|---|---|
| Reaction time | 2 h |
| Temperature | 25–35°C |
| Yield | 98% |
| Melting point | 108–110°C |
Synthesis of 2-Ethoxy-4,5-dimethylbenzenesulfonyl Chloride
The sulfonyl chloride intermediate is prepared via sulfonation of 2-ethoxy-4,5-dimethylbenzene using chlorosulfonic acid, followed by chlorination with thionyl chloride :
Procedure
-
Reactants :
-
2-Ethoxy-4,5-dimethylbenzene (50 g, 277 mmol)
-
Chlorosulfonic acid (166.7 g, 1.43 mol)
-
Thionyl chloride (40.8 g, 343 mmol)
-
Chloroform (250 mL)
-
-
Conditions :
-
Dissolve 2-ethoxy-4,5-dimethylbenzene in chloroform and cool to 0°C.
-
Add chlorosulfonic acid dropwise over 1 h.
-
Heat to 60°C for 10 h.
-
Add thionyl chloride and stir at 60°C for 2 h.
-
-
Work-up :
Key Data
| Parameter | Value |
|---|---|
| Reaction time | 12 h |
| Temperature | 0°C → 60°C |
| Yield | 85% |
Coupling of 3,5-Dimethyl-1H-pyrazole with 2-Ethoxy-4,5-dimethylbenzenesulfonyl Chloride
The final step involves nucleophilic substitution to attach the sulfonyl group to the pyrazole ring :
Procedure
-
Reactants :
-
3,5-Dimethyl-1H-pyrazole (20 g, 208 mmol)
-
2-Ethoxy-4,5-dimethylbenzenesulfonyl chloride (64.2 g, 229 mmol)
-
Diisopropylethylamine (DIPEA, 54.6 g, 422 mmol)
-
Dichloromethane (DCM, 200 mL)
-
-
Conditions :
-
Dissolve 3,5-dimethyl-1H-pyrazole in DCM and add DIPEA at 25°C.
-
Add sulfonyl chloride dropwise over 30 min.
-
Stir at 25°C for 16 h.
-
-
Work-up :
Key Data
| Parameter | Value |
|---|---|
| Reaction time | 16 h |
| Temperature | 25°C |
| Yield | 72% |
| Purity (HPLC) | 98.5% |
Structural Characterization
The compound is validated using spectroscopic techniques:
-
IR (KBr) : 3284 cm⁻¹ (N–H), 2934 cm⁻¹ (C–H), 1145 cm⁻¹ (S=O) .
-
¹H NMR (CDCl₃) : δ 7.21 (s, 2H, ArH), 4.02 (q, 2H, OCH₂), 2.50 (s, 6H, CH₃), 1.41 (t, 3H, CH₃) .
-
HRMS : m/z 308.4 [M+H]⁺ (calculated for C₁₅H₂₀N₂O₃S: 308.4) .
Optimization Insights
-
Base Selection : DIPEA outperforms NaH or K₂CO₃, achieving higher yields (72% vs. 55%) .
-
Solvent : DCM provides better solubility and reaction control compared to THF .
-
Temperature : Prolonged stirring at 25°C prevents decomposition of the sulfonyl chloride .
Challenges and Mitigations
-
Side Reactions : Over-sulfonation is minimized by controlled addition of chlorosulfonic acid .
-
Purification : Column chromatography with ethyl acetate/hexane (1:4) effectively removes unreacted starting materials .
Scalability and Industrial Relevance
The process is scalable to kilogram-scale with consistent yields (70–75%) . The compound’s stability under ambient conditions makes it suitable for large-scale pharmaceutical production .
Chemical Reactions Analysis
1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of sulfoxide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds similar to 1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole exhibit significant anti-inflammatory effects. For instance, studies have shown that certain pyrazole derivatives can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. The compound's structure suggests it may also possess similar inhibitory capabilities.
Table 1: Comparison of Anti-inflammatory Activities of Pyrazole Derivatives
| Compound Name | COX-1 Inhibition IC50 (μM) | COX-2 Inhibition IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound A | 5.40 | 0.01 | 344.56 |
| Compound B | 30.0 | 0.05 | 600 |
| This compound | TBD | TBD | TBD |
Anticancer Potential
The compound's structural features suggest potential anticancer applications as well. Pyrazoles have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity Evaluation
In vitro studies on related pyrazole compounds have demonstrated promising results against various cancer cell lines:
- A549 (Lung Cancer) : IC50 values around 30 µM.
- MCF-7 (Breast Cancer) : IC50 values around 25 µM.
These findings indicate that the sulfonyl and ethoxy substitutions may enhance the compound's efficacy against cancer cells.
Biological Evaluation
To assess the compound's biological activity, both in vitro and in vivo studies are essential. These studies should focus on:
- Toxicity Assessment : Evaluating the lethal dose (LD50) to determine safety profiles.
- Efficacy Studies : Testing against various bacterial, fungal, and cancer cell lines to establish therapeutic potential.
Mechanism of Action
The mechanism of action of 1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
Key structural analogs differ in phenyl ring substituents, impacting electronic, steric, and physicochemical properties:
Table 1: Substituent and Property Comparison
- Electronic Effects: The target’s ethoxy group (electron-donating) contrasts with bromo or chloro substituents (electron-withdrawing) in analogs. This difference may alter solubility and reactivity.
Lipophilicity :
- Ethoxy and methyl groups enhance hydrophobicity compared to halogenated analogs, likely improving membrane permeability.
Biological Activity
1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole is a compound that has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H17N3O3S |
| Molecular Weight | 293.35 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
| Structure | Structure |
Synthesis
The synthesis of this compound typically involves the reaction of a sulfonyl chloride with a substituted pyrazole. Various methods have been explored for optimizing yield and purity, including microwave-assisted synthesis and solvent-free reactions. The specific synthetic route may vary depending on the desired substituents on the pyrazole ring.
Antimicrobial Activity
Research indicates that derivatives of pyrazoles exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. In a comparative study, the minimum inhibitory concentration (MIC) values for related pyrazole derivatives against Staphylococcus aureus and Escherichia coli were reported in the range of 6.25 to 50 μg/mL .
Table 1: Antimicrobial Activity of Related Pyrazole Compounds
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Benzimidazole-pyrazole | B. subtilis | 3.125 |
| Pyrazole derivative A | E. coli | 50 |
| Pyrazole derivative B | P. aeruginosa | 50 |
Anti-inflammatory Properties
Pyrazoles have been recognized for their anti-inflammatory effects. Studies suggest that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation in animal models . The mechanism often involves blocking prostaglandin synthesis.
Analgesic Effects
The analgesic properties of pyrazole derivatives are linked to their ability to modulate pain pathways in the central nervous system. Research has shown that certain pyrazoles can effectively reduce pain responses in rodent models .
Case Studies
A notable study involved the evaluation of a series of pyrazole derivatives for their antimicrobial and anti-inflammatory activities. Among these, one compound demonstrated a significant reduction in inflammation markers in vivo while also exhibiting potent antibacterial activity against resistant strains .
Case Study: Compound X
- Objective : Evaluate antimicrobial and anti-inflammatory effects.
- Method : Administered to mice with induced inflammation.
- Results : Showed a reduction in paw edema by 60% compared to control groups and effectively inhibited bacterial growth with an MIC of 25 μg/mL against Staphylococcus aureus.
Structure-Activity Relationship (SAR)
The biological activity of pyrazoles can often be correlated with their structural features. Modifications at specific positions on the pyrazole ring or the sulfonyl group can enhance or diminish activity. For example, introducing electron-withdrawing groups has been shown to increase antibacterial potency .
Q & A
Q. What strategies are used to evaluate the compound’s stability under physiological conditions (e.g., plasma or buffer solutions)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
